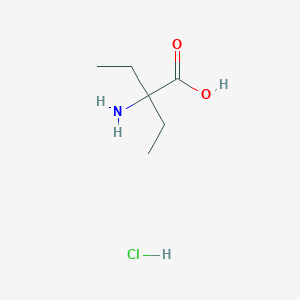

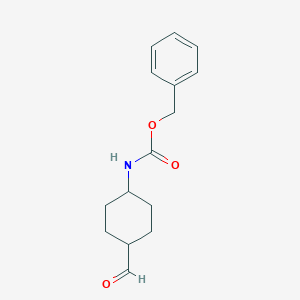

![molecular formula C14H12N2O2 B113361 (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tétrahydro-3H-cyclopenta[c]quinoline-4-acide carboxylique CAS No. 957033-29-3](/img/structure/B113361.png)

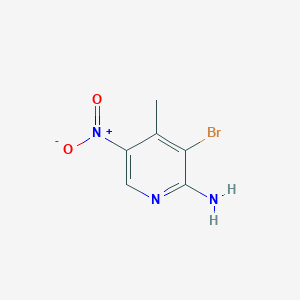

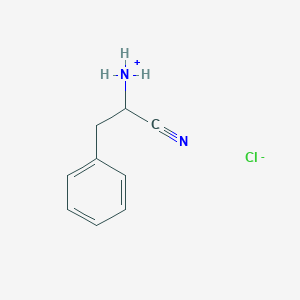

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tétrahydro-3H-cyclopenta[c]quinoline-4-acide carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

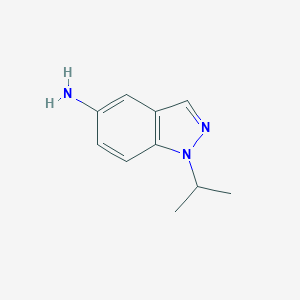

H-Tyr-Tic-Phe-Phe-OH, également connu sous le nom de TIPP, est un antagoniste puissant et sélectif du récepteur delta des opioïdes. Ce composé est un peptide composé de quatre acides aminés : tyrosine (Tyr), acide tétrahydroisoquinoléine-3-carboxylique (Tic), phénylalanine (Phe) et phénylalanine (Phe). Il a été développé par P.

Applications De Recherche Scientifique

H-Tyr-Tic-Phe-Phe-OH a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications peptidiques.

Biologie : Etudié pour ses interactions avec les récepteurs delta des opioïdes et ses effets thérapeutiques potentiels.

Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique dans la gestion de la douleur et le traitement de la dépendance.

Industrie : Utilisé dans le développement de nouveaux médicaments et outils de diagnostic à base de peptides.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Tyr-Tic-Phe-Phe-OH implique l’assemblage étape par étape de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus commence généralement par la fixation du premier acide aminé, la tyrosine, à un support de résine solide. Les acides aminés suivants, y compris l’acide tétrahydroisoquinoléine-3-carboxylique, la phénylalanine et la phénylalanine, sont ajoutés séquentiellement en utilisant des agents de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de H-Tyr-Tic-Phe-Phe-OH suit des principes similaires à ceux de la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, et des techniques de purification avancées telles que la HPLC préparative sont utilisées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-Tic-Phe-Phe-OH subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé pour former des quinones.

Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques.

Substitution : Les cycles aromatiques de la phénylalanine peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) sont couramment utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome (Br₂) ou l’acide nitrique (HNO₃).

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Fragments peptidiques réduits.

Substitution : Composés aromatiques substitués.

Mécanisme D'action

H-Tyr-Tic-Phe-Phe-OH exerce ses effets en se liant sélectivement aux récepteurs delta des opioïdes. La nature cyclique du composé, en particulier le résidu acide tétrahydroisoquinoléine-3-carboxylique, joue un rôle crucial dans son affinité de liaison et sa sélectivité. Lors de la liaison, il agit comme un antagoniste, bloquant le récepteur et empêchant l’activation des voies de signalisation en aval. Ce mécanisme est essentiel pour ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Tyr-Tic-Leu-OH : Un peptide similaire avec une leucine au lieu d’une phénylalanine.

H-Tyr-Pip-Phe-Phe-OH : Contient de l’acide pipécolique au lieu de l’acide tétrahydroisoquinoléine-3-carboxylique.

H-Tyr-c[D-Cys-Phe-D-Pen]-OH : Un peptide cyclique avec des résidus d’acides aminés différents.

Unicité

H-Tyr-Tic-Phe-Phe-OH est unique en raison de sa haute sélectivité et de sa puissance en tant qu’antagoniste du récepteur delta des opioïdes. La présence d’acide tétrahydroisoquinoléine-3-carboxylique contribue à ses propriétés de liaison distinctes et à son activité biologique, le différenciant des autres composés similaires .

Propriétés

IUPAC Name |

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXRGWQPLHQHOZ-XWIASGKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)